molecular formula C6H9F3O B13285641 2-(Trifluoromethyl)cyclopentan-1-ol

2-(Trifluoromethyl)cyclopentan-1-ol

Cat. No.: B13285641
M. Wt: 154.13 g/mol
InChI Key: FJOQNDFSUCBARB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a hydroxyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and yields the desired product with good selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a valuable scaffold for the development of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with the trifluoromethyl group at a different position.

    2-(Trifluoromethyl)cyclopentane: Lacks the hydroxyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

2-(Trifluoromethyl)cyclopentan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in various chemical and biological applications .

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)4-2-1-3-5(4)10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOQNDFSUCBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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